2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid
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Overview
Description
Thiophene-based analogs, such as “2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of some pertinent biological compounds based-thiophene can be found in the referenced literature .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Chemical Properties and Reactivity
One study delved into the basicity of highly substituted porphyrins, including those with thiophene substituents, highlighting the compound's moderate basicity and the complex interplay between molecular structure and reactivity (Nikitin, Klyueva, & Lomova, 2018). This research underscores the nuanced influence of thiophene derivatives on the electronic properties of macrocyclic compounds.
Material Science Applications
In the field of material science, a study by Kim et al. (2006) engineered organic sensitizers incorporating thiophene units for solar cell applications. These sensitizers, when anchored to TiO2 films, demonstrated high incident photon to current conversion efficiency, marking a significant advancement in photovoltaic technology (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Fluorescence and Sensing Applications
Research by Rui-j (2013) introduced a new fluorescent compound derived from thiophene, demonstrating selective quenching effects in the presence of Co2+, suggesting its potential as a fluorescent chemical sensor for metal ions (Rui-j, 2013).
Electrophilic Reactivity Studies
August, Davis, and Taylor (1986) explored the electrophilic aromatic reactivities of thiophene derivatives, shedding light on the high polarisability of thiophene and its implications for synthetic chemistry (August, Davis, & Taylor, 1986).
Advanced Synthesis Techniques
A study focused on the manganese(III) acetate mediated addition of acetylacetone to alkenes substituted with thiophenyl groups, revealing insights into regioselectivity and mechanistic pathways in organic synthesis (Ceyhan, Çetinkaya, Akdag, & Balcı, 2016).
Mechanism of Action
Target of Action
Thiophene derivatives, which include 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetic acid, have been shown to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of biological pathways .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Properties
IUPAC Name |
2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S2/c12-10(13)6-7-3-4-9(16-7)11(14)8-2-1-5-15-8/h1-5H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIVCKLEGLOTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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